3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a pyrrolidine-based carboxylic acid with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a carboxylic acid group and a ketone group at specific positions. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves several synthetic routes. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically requires a base to facilitate the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid and ketone groups . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids with additional functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes investigating its role as an intermediate in drug synthesis and its effects on biological pathways.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins. These interactions can influence various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but differing in functional groups.
4,4-Dimethylpyrrolidin-2-one: Another pyrrolidine derivative with a ketone group but lacking the carboxylic acid functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZAWCQMQIZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.